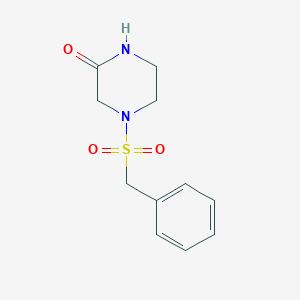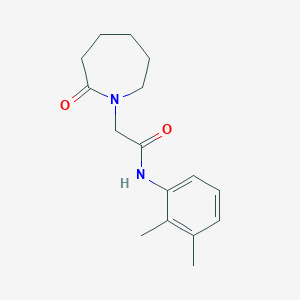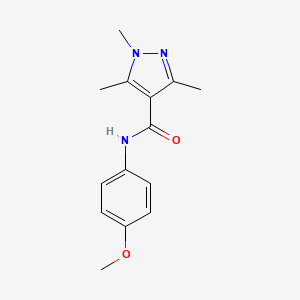![molecular formula C12H17ClN2O B7473680 1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea, commonly known as CPPU, is a synthetic plant growth regulator that belongs to the urea family. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 277.77 g/mol. CPPU is widely used in the agricultural industry to enhance the growth and development of fruits and vegetables. CPPU has been shown to increase the yield, size, and quality of crops, making it a valuable tool for farmers and growers.
Wirkmechanismus
CPPU acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. CPPU binds to cytokinin receptors in the plant cell membrane, activating a signaling pathway that leads to the activation of genes involved in cell division and elongation. CPPU also promotes the transport of nutrients and water within the plant, leading to an increase in biomass and yield.
Biochemical and Physiological Effects:
CPPU has been shown to have several biochemical and physiological effects on plants. CPPU increases the activity of enzymes involved in photosynthesis, leading to an increase in the production of carbohydrates and other metabolites. CPPU also increases the levels of antioxidants in plants, protecting them from oxidative stress. CPPU has been shown to increase the levels of abscisic acid, a hormone involved in stress responses, leading to an increase in plant tolerance to abiotic stress such as drought and salinity.
Vorteile Und Einschränkungen Für Laborexperimente
CPPU has several advantages for use in lab experiments. CPPU is easy to handle, soluble in water, and has a long shelf life. CPPU is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations. CPPU can be toxic to some plant species, and the optimal concentration for CPPU varies depending on the plant species and growth conditions. CPPU can also have variable effects on plant growth depending on the application method and timing.
Zukünftige Richtungen
There are several future directions for research on CPPU. One area of interest is the optimization of CPPU application methods and timing for different plant species and growth conditions. Another area of interest is the development of CPPU analogs with improved efficacy and selectivity. CPPU has also been shown to have potential as a tool for plant breeding and genetic engineering, and further research in this area could lead to the development of new crop varieties with improved yield and quality.
Synthesemethoden
CPPU can be synthesized through a multistep process starting from 2-chlorobenzylamine. The first step involves the protection of the amine group using a suitable protecting group. The protected amine is then reacted with isobutyl isocyanate to form the corresponding urea. The protecting group is then removed to yield CPPU. The overall yield of the synthesis is moderate, and the process requires several purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
CPPU has been extensively studied for its effects on plant growth and development. CPPU has been shown to stimulate cell division, elongation, and differentiation, leading to an increase in plant biomass and yield. CPPU has been used to enhance the growth of fruits and vegetables such as grapes, kiwifruit, tomatoes, and cucumbers. CPPU has also been shown to improve the quality of fruits and vegetables by increasing their sugar content, color, and firmness.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9(2)14-12(16)15(3)8-10-6-4-5-7-11(10)13/h4-7,9H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEMYEQEWNJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)





